N-(5-bromo-2-tert-butylphenyl)acetamide
Description
N-(5-Bromo-2-tert-butylphenyl)acetamide is an acetamide derivative characterized by a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position of the phenyl ring. For instance, meta-substituted phenyl acetamides (e.g., 3-bromo or 3,5-dimethyl derivatives) exhibit distinct crystal-packing behaviors and bioactivity profiles, as seen in studies on trichloro-acetamides . The tert-butyl group, a strong electron-donating substituent, may enhance lipophilicity and metabolic stability compared to smaller alkyl or electron-withdrawing groups .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17g/mol |
IUPAC Name |
N-(5-bromo-2-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(15)14-11-7-9(13)5-6-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
VCXVBMOXCQHETO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly impact molecular geometry and solubility. For example:
- N-(3-Bromophenyl)-2,2,2-trichloro-acetamide (): The bromine atom at the meta position induces steric and electronic effects, leading to specific crystal lattice parameters (monoclinic system, space group P2₁/c).
- 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide (): The nitro and hydroxyl groups increase polarity, reducing lipophilicity (logP ≈1.7) compared to the tert-butyl-containing target compound, which likely has a higher logP due to the bulky alkyl group .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
Critical Analysis of Structural and Functional Differences
- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with the electron-donating tert-butyl group, altering charge distribution and hydrogen-bonding capacity. This may explain differences in receptor affinity compared to nitro- or methoxy-substituted analogs .
- Pharmacological Potential: While bromophenyl acetamides show promise as FPR2 agonists or antimicrobials, the tert-butyl derivative’s bioactivity remains speculative. Computational modeling or in vitro assays are needed to validate its interactions with targets like MAO-B or bacterial enzymes .
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